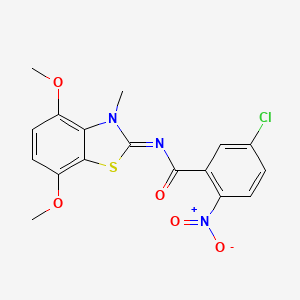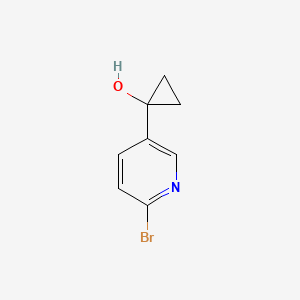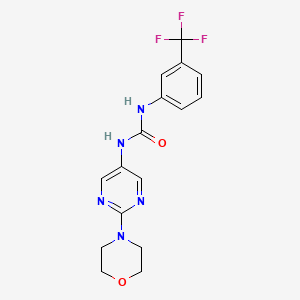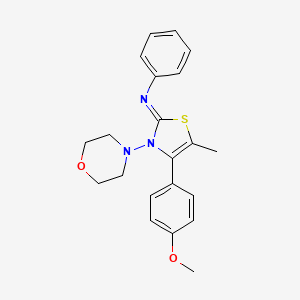![molecular formula C21H20N4O2S B2968217 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034223-97-5](/img/structure/B2968217.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
Synthesis for Imaging in Parkinson's Disease : The synthesis of HG-10-102-01, a compound similar in structure to the one inquired about, has been explored for imaging LRRK2 enzyme in Parkinson's disease using PET scans. The synthesis involved multiple steps, including O-[11C]methylation, showcasing the compound's potential as a PET agent (Wang et al., 2017).
Antimicrobial Activity : Novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety, synthesized through reactions involving morpholine, demonstrated promising antibacterial and antifungal activities. This highlights the potential of morpholine derivatives in developing new antimicrobial agents (Zaki et al., 2020).
Antitumor Activity : The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized and showed significant inhibition of the proliferation of several cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).
Material Science Applications
- Metalated Ir(III) Complexes : Diimine ligands containing a pyrrolo[3,2-c]isoquinoline system were synthesized and used in creating luminescent Ir(III) complexes. These complexes showed potential for applications in organic light-emitting diodes (OLEDs) due to their moderate to strong phosphorescence in organic solvents (Shakirova et al., 2018).
Propriétés
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-3-1-15(2-4-16)17-5-10-28-14-17)25-12-18-11-22-21(23-19(18)13-25)24-6-8-27-9-7-24/h1-5,10-11,14H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJOVHHBFOSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)



![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)
![2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2968145.png)


![7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2968150.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)

![5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2968153.png)
